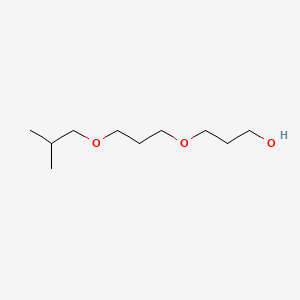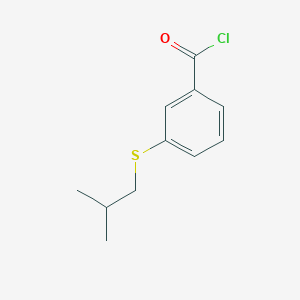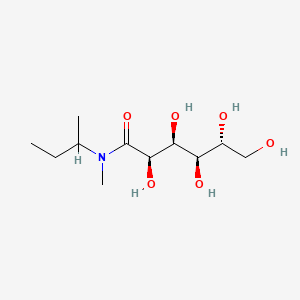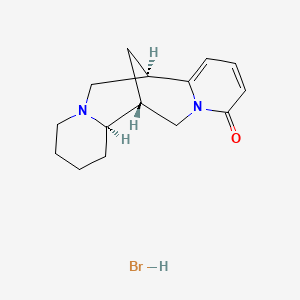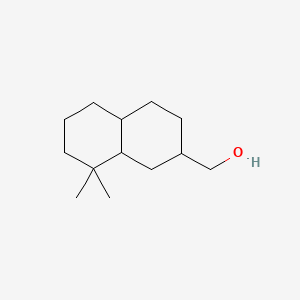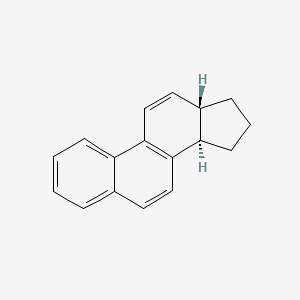![molecular formula C6H18N6O8+2 B12649280 [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid CAS No. 269747-61-7](/img/structure/B12649280.png)
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both azaniumyl and carboxybutyl groups, making it a versatile molecule in chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the azaniumyl and carboxybutyl precursors, followed by their combination under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azaniumyl and carboxybutyl derivatives, such as:
- [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium chloride
- [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium sulfate
Uniqueness
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Propriétés
Numéro CAS |
269747-61-7 |
|---|---|
Formule moléculaire |
C6H18N6O8+2 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid |
InChI |
InChI=1S/C6H14N4O2.2HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2*2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*(H,2,3,4)/p+2/t4-;;/m0../s1 |
Clé InChI |
YNBZSUJSFFOAAI-FHNDMYTFSA-P |
SMILES isomérique |
C(C[C@@H](C(=O)O)[NH3+])C[NH+]=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
SMILES canonique |
C(CC(C(=O)O)[NH3+])C[NH+]=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






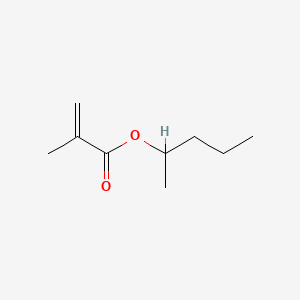
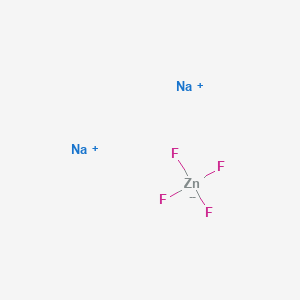

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
